molecular formula C16H16F3N3O2S B2681978 2-Benzylsulfanyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide CAS No. 2415630-26-9

2-Benzylsulfanyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide

Cat. No. B2681978
CAS RN: 2415630-26-9
M. Wt: 371.38
InChI Key: UELXRMNSOULGHQ-UHFFFAOYSA-N
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Description

2-Benzylsulfanyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide, also known as BZAET, is a novel compound that has gained significant attention in scientific research due to its unique chemical structure and potential therapeutic applications. BZAET is a pyridazine-based compound that contains a benzylsulfanyl group and an acetamide moiety.

Mechanism Of Action

The mechanism of action of 2-Benzylsulfanyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide is not fully understood. However, it has been reported to inhibit the activity of various enzymes involved in cancer cell proliferation and inflammation. 2-Benzylsulfanyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. It has also been reported to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-Benzylsulfanyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines, and scavenge free radicals. Furthermore, 2-Benzylsulfanyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide has been shown to reduce the expression of various genes involved in cancer cell proliferation and inflammation.

Advantages And Limitations For Lab Experiments

2-Benzylsulfanyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. Furthermore, it exhibits potent anticancer, anti-inflammatory, and antioxidant properties, making it a valuable tool for scientific research. However, the limitations of 2-Benzylsulfanyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide include its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the scientific research of 2-Benzylsulfanyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide. One direction is to investigate its potential as a therapeutic agent for various types of cancer. Another direction is to explore its anti-inflammatory and antioxidant properties for the treatment of inflammatory diseases. Furthermore, the development of more water-soluble derivatives of 2-Benzylsulfanyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide could enhance its therapeutic potential. Additionally, the investigation of the pharmacokinetics and toxicity of 2-Benzylsulfanyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide could facilitate its clinical development.

Synthesis Methods

The synthesis of 2-Benzylsulfanyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide involves the reaction of 6-oxo-3-(trifluoromethyl)pyridazine-1-carboxylic acid with thionyl chloride to yield the corresponding acid chloride. This intermediate is then reacted with benzyl mercaptan and triethylamine to produce the benzylsulfanyl derivative. The final step involves the reaction of the benzylsulfanyl derivative with N-(2-chloroethyl)acetamide in the presence of sodium hydride to yield 2-Benzylsulfanyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide.

Scientific Research Applications

2-Benzylsulfanyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide has shown potential therapeutic applications in various scientific research studies. It has been reported to possess anticancer, anti-inflammatory, and antioxidant properties. 2-Benzylsulfanyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been reported to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, 2-Benzylsulfanyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide has been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.

properties

IUPAC Name

2-benzylsulfanyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O2S/c17-16(18,19)13-6-7-15(24)22(21-13)9-8-20-14(23)11-25-10-12-4-2-1-3-5-12/h1-7H,8-11H2,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELXRMNSOULGHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NCCN2C(=O)C=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylsulfanyl)-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide

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